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Compound of Interest

(2-(Cyclopentyloxy)phenyl)boronic
Compound Name: o
aci

Cat. No.: B597432

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies for (2-(cyclopentyloxy)phenyl)boronic acid. This compound, with
the chemical formula C11H1sBOs and a molecular weight of 206.05 g/mol , is a valuable
building block in organic synthesis, particularly in Suzuki coupling reactions.[1] Its structural
features, including the boronic acid moiety and the cyclopentyloxy group, make it a compound
of interest in medicinal chemistry and materials science.[1]

Spectroscopic Data

Due to the limited availability of directly published experimental spectra for (2-
(cyclopentyloxy)phenyl)boronic acid, the following tables summarize expected and
representative spectroscopic data based on the analysis of closely related analogs and general
principles of spectroscopic interpretation for phenylboronic acids.

Table 1: Predicted *"H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

Ar-H (ortho to -
~7.8-79 d 1H

B(OH)z2)
~7.3-75 m 2H Ar-H

Ar-H (ortho to -
~6.9-7.0 d 1H

OCsHo)
~4.8-4.9 m 1H O-CH (cyclopentyloxy)
~8.0-9.0 brs 2H B(OH):
~1.8-2.0 m 2H Cyclopentyl-CH:z
~15-17 m 6H Cyclopentyl-CHz

Note: Predicted chemical shifts are based on analogous structures and may vary depending on
the solvent and experimental conditions.

. 1 13 1
Chemical Shift (6) ppm Assignment
~160 C-O (aromaitic)
~135 C-B (aromatic)
~130-132 Ar-CH
~120 - 125 Ar-CH
~115-118 Ar-CH
~80 O-CH (cyclopentyloxy)
~32 Cyclopentyl-CH:2
~24 Cyclopentyl-CHz
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Note: The carbon atom attached to the boron may not always be observed due to quadrupolar
relaxation.

Table 3: Mass Spectrometry Data
mlz lon

206.11 [M]* (Calculated for C11H1511BO3)
205.10 [M-H]~

188.10 [M-H20]*

138.06 [M - CsHoQO]*

Note: Boronic acids are known to undergo dehydration to form boroxines, which may be
observed in the mass spectrum. The isotopic pattern of boron (1°B and 11B) should also be
considered.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for (2-
(cyclopentyloxy)phenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

o Dissolve approximately 5-10 mg of (2-(cyclopentyloxy)phenyl)boronic acid in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., DMSO-des, CDClIs, or Methanol-da).

o Transfer the solution to a 5 mm NMR tube.

2. 'H NMR Spectroscopy:

e Instrument: A 400 MHz or higher field NMR spectrometer.
e Parameters:

o Pulse Sequence: Standard single-pulse experiment.
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[e]

Acquisition Time: 2-4 seconds.

o

Relaxation Delay: 1-5 seconds.

[¢]

Number of Scans: 16-64, depending on the sample concentration.

[¢]

Spectral Width: 0-12 ppm.

o Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.

3. 13C NMR Spectroscopy:
e Instrument: A 100 MHz or higher field NMR spectrometer.

e Parameters:

o

Pulse Sequence: Proton-decoupled pulse sequence.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

[e]

Number of Scans: 1024-4096, due to the lower natural abundance of 13C.

o

Spectral Width: 0-200 ppm.

e Processing: Apply Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the solvent peaks.

Mass Spectrometry (MS)

1. Sample Preparation:

e Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent
such as methanol or acetonitrile.[2]

2. Liquid Chromatography-Mass Spectrometry (LC-MS):
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e Chromatography:
o Column: A C18 reverse-phase column is typically used.

o Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a
common choice.

o Flow Rate: 0.2-0.5 mL/min.
e Mass Spectrometry:

o lonization Source: Electrospray lonization (ESI) in both positive and negative ion modes
should be attempted to determine the optimal ionization.

o Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.
o Scan Range: m/z 50-500.

o Data Analysis: Extract the mass-to-charge ratio of the parent ion and any significant
fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of (2-(cyclopentyloxy)phenyl)boronic acid.
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Compound Synthesis & Purification

Synthesis of (2-(cyclopentyloxy)phenyl)boronic acid
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Caption: Workflow for the spectroscopic analysis of (2-(cyclopentyloxy)phenyl)boronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of (2-
(cyclopentyloxy)phenyl)boronic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b597432#spectroscopic-data-of-2-
cyclopentyloxy-phenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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